GYKI 52466

Description

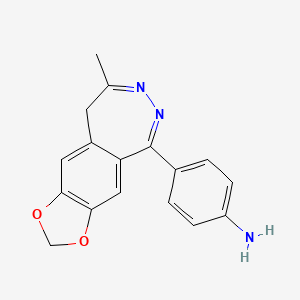

an AMPA (non-NMDA) receptor antagonist; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBZZHVSGAHQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145500 | |

| Record name | Gyki 52466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102771-26-6 | |

| Record name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102771-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyki 52466 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyki 52466 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GYKI-52466 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Allosteric Inhibition of AMPA Receptors by GYKI 52466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GYKI 52466, a pivotal non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document collates key quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions that define the inhibitory profile of this 2,3-benzodiazepine derivative.

Core Mechanism: Allosteric Modulation and Ion Channel Decoupling

GYKI 52466 exerts its inhibitory effect on AMPA receptors not by directly competing with the endogenous agonist glutamate (B1630785), but through a sophisticated allosteric mechanism.[1][2] It binds to a novel recognition site distinct from the agonist-binding domain, located within the transmembrane domain (TMD) of the AMPA receptor, specifically in the ion channel collar.[3][4][5] This binding event induces a conformational change in the receptor, effectively decoupling the ligand-binding domain (LBD) from the ion channel gate.[3][4] Consequently, even when glutamate is bound to the LBD, the ion channel remains closed, preventing cation influx and neuronal depolarization.[3][5] This non-competitive, voltage-independent antagonism makes GYKI 52466 a robust inhibitor, even in the presence of high glutamate concentrations.[1]

Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into this allosterically inhibited state.[3][4] These studies reveal that the binding of GYKI 52466 induces a rearrangement of the LBDs, which in turn disrupts the binding site for positive allosteric modulators like cyclothiazide (B1669527) (CTZ).[3][4][5] This structural change explains the observed functional competition between GYKI 52466 and CTZ.[3]

While primarily known as a negative modulator, some evidence suggests a more complex interaction. At low concentrations (e.g., 10 µM), GYKI 52466 has been observed to increase the steady-state current of AMPA receptors, suggesting a potential positive modulatory effect on desensitization, even as it reduces the peak current.[6] This may indicate the presence of more than one binding site or a concentration-dependent shift in its modulatory action.[6]

Quantitative Profile of GYKI 52466

The following tables summarize the key quantitative parameters defining the interaction of GYKI 52466 with AMPA and kainate receptors.

| Parameter | Agonist | Receptor Type | Value | Species/Preparation | Reference |

| IC₅₀ | AMPA | AMPA Receptor | 10-20 µM | [2][7][8] | |

| Kainate | AMPA Receptor | 7.5 µM | Cultured Rat Hippocampal Neurons | [1][9] | |

| AMPA | AMPA Receptor | 11 µM | Cultured Rat Hippocampal Neurons | [1][9] | |

| Kainate | Kainate Receptor | ~450 µM | [2][7][10] | ||

| NMDA | NMDA Receptor | >50 µM | [2][7] | ||

| IC₅₀ (in presence of CTZ) | Glutamate | GluA2-γ2EM | 43.20 ± 6.61 μM | Expi293 Gnti⁻ cells | [3][4] |

| Binding Rate (k_on) | Kainate | AMPA/Kainate Receptor | 1.6 x 10⁵ M⁻¹s⁻¹ | Cultured Rat Hippocampal Neurons | [1] |

| Unbinding Rate (k_off) | Kainate | AMPA/Kainate Receptor | 3.2 s⁻¹ | Cultured Rat Hippocampal Neurons | [1] |

Key Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This technique is fundamental for characterizing the functional effects of GYKI 52466 on AMPA receptor-mediated currents.

Objective: To measure the inhibitory effect of GYKI 52466 on AMPA- and kainate-activated currents in neurons.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., rat hippocampal neurons) or cell lines expressing specific AMPA receptor subunits are prepared on coverslips.[1]

-

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Patch-Clamp: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal (>1 GΩ) with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 mV to -70 mV to measure inward currents.

-

Agonist Application: AMPA or kainate is rapidly applied to the neuron using a fast perfusion system to evoke a current.

-

GYKI 52466 Application: After obtaining a stable baseline response to the agonist, GYKI 52466 is co-applied with the agonist at various concentrations.

-

Data Acquisition and Analysis: The resulting currents are recorded, and the peak and steady-state amplitudes are measured. The concentration-response curve for GYKI 52466 is then plotted to determine the IC₅₀ value.[1]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the structural basis of GYKI 52466's mechanism of action.

Objective: To determine the high-resolution structure of the AMPA receptor in complex with glutamate and GYKI 52466.

Methodology:

-

Protein Expression and Purification: The AMPA receptor of interest (e.g., GluA2) is expressed in a suitable system (e.g., HEK293 cells) and purified using affinity chromatography.[3]

-

Complex Formation: The purified receptors are incubated with the agonist (glutamate), a positive allosteric modulator (like CTZ, to study competition), and GYKI 52466.[3][4]

-

Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrifies the sample, preserving the native structure.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.

-

Image Processing: Individual particle images are picked from the micrographs, aligned, and classified to generate 2D class averages. These are then used to reconstruct a 3D model of the receptor complex.

-

Model Building and Refinement: The atomic model of the receptor is built into the 3D density map and refined to high resolution, revealing the binding site of GYKI 52466 and the conformational changes it induces.[3][4]

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of GYKI 52466's interaction with AMPA receptors.

Caption: Mechanism of GYKI 52466 allosteric inhibition of AMPA receptors.

Caption: Allosteric competition between GYKI 52466 and Cyclothiazide (CTZ).

Caption: Experimental workflow for electrophysiological assessment of GYKI 52466.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 8. GYKI-52466 - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. files.core.ac.uk [files.core.ac.uk]

What is the chemical structure of GYKI 52466?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological properties of GYKI 52466, a selective non-competitive antagonist of AMPA receptors. The information is compiled from peer-reviewed scientific literature to support research and development efforts in neuroscience and pharmacology.

Chemical Structure and Properties

GYKI 52466 is a 2,3-benzodiazepine derivative.[1] Unlike the classical 1,4-benzodiazepines which act on GABA-A receptors, GYKI 52466 and its analogues do not share this mechanism of action.[1] The compound is most commonly available as a hydrochloride or dihydrochloride (B599025) salt to improve its solubility in aqueous solutions.

Table 1: Chemical Identifiers for GYKI 52466

| Identifier | Value |

| IUPAC Name | 4-(8-Methyl-9H-[2][3]dioxolo[4,5-h][3][4]benzodiazepin-5-yl)aniline hydrochloride |

| Molecular Formula | C₁₇H₁₅N₃O₂ · HCl (Hydrochloride) |

| Molecular Weight | 329.79 g/mol (Hydrochloride) |

| CAS Number | 102771-26-6 (Free Base) |

| SMILES | CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl |

| InChIKey | RUBSCPARMVJNKX-UHFFFAOYSA-N |

Mechanism of Action: Allosteric Antagonism of AMPA Receptors

GYKI 52466 functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][4]

The antagonism is allosteric, meaning GYKI 52466 binds to a site on the AMPA receptor that is distinct from the glutamate binding site.[4] This non-competitive nature of inhibition is a key feature, as its efficacy is not surmounted by high concentrations of glutamate.[4] The binding of GYKI 52466 induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[5] Studies have indicated that GYKI 52466 binds to a novel recognition site for atypical benzodiazepines on non-NMDA receptors.[4] More specifically, research on the GluA1 subunit of the AMPA receptor suggests that GYKI 52466 inhibits channel opening in a non-competitive fashion.[2][5]

Pharmacological Activity and Quantitative Data

GYKI 52466 exhibits a range of pharmacological activities, including anticonvulsant, anxiolytic, and neuroprotective effects, all stemming from its antagonism of AMPA receptors.

In Vitro Electrophysiology

Table 2: In Vitro Inhibitory Concentrations of GYKI 52466

| Preparation | Agonist | IC₅₀ | Reference |

| Cultured Rat Hippocampal Neurons | AMPA | 11 µM | Donevan & Rogawski, 1993[4] |

| Cultured Rat Hippocampal Neurons | Kainate | 7.5 µM | Donevan & Rogawski, 1993[4] |

| Generic | AMPA | 10-20 µM | Multiple Sources[1] |

| Generic | Kainate | ~450 µM | Multiple Sources[1] |

| Generic | NMDA | >50 µM | Multiple Sources[1] |

In Vivo Anticonvulsant Activity

GYKI 52466 has demonstrated potent anticonvulsant effects in various animal models of epilepsy.

Table 3: In Vivo Anticonvulsant Efficacy of GYKI 52466

| Seizure Model | Animal Model | Route | Effective Dose | Effect | Reference |

| Maximal Electroshock (MES) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | Löscher et al., 1994[6] |

| Pentylenetetrazol (PTZ) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | Löscher et al., 1994[6] |

| Kainic Acid-Induced Status Epilepticus | Mouse | i.p. | 50 mg/kg (x2) | Terminated ongoing seizures | Rogawski et al., 2000[3] |

In Vivo Anxiolytic Activity

Studies have also shown the anxiolytic-like properties of GYKI 52466 in rodent models of anxiety.

Table 4: In Vivo Anxiolytic Efficacy of GYKI 52466

| Anxiety Model | Animal Model | Route | Minimal Effective Dose | Reference |

| Elevated Plus Maze | Rat | i.p. | 0.01 mg/kg | Kapus et al., 2008[7] |

| Light-Dark Test | Mouse | i.p. | - | EGIS-8332 (analogue) active |

| Vogel Conflict Test | Rat | i.p. | - | EGIS-9637 (analogue) active |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Cultured Hippocampal Neurons

This protocol is based on the methodology described by Donevan & Rogawski (1993).[4]

Objective: To determine the inhibitory effect of GYKI 52466 on AMPA and kainate-induced currents.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in culture.

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4. Tetrodotoxin (0.5 µM) and bicuculline (B1666979) (10 µM) are included to block voltage-gated sodium channels and GABA-A receptors, respectively.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, pH 7.2.

-

Neurons are voltage-clamped at -60 mV.

-

-

Drug Application:

-

Agonists (AMPA or kainate) are applied rapidly using a multi-barrel perfusion system.

-

GYKI 52466 is pre-applied for a set duration before co-application with the agonist.

-

-

Data Analysis:

-

The peak amplitude of the inward current induced by the agonist is measured in the absence and presence of various concentrations of GYKI 52466.

-

Concentration-response curves are generated, and the IC₅₀ value is calculated.

-

Kainic Acid-Induced Status Epilepticus Model

This protocol is based on the methodology described by Rogawski et al. (2000).[3]

Objective: To assess the efficacy of GYKI 52466 in terminating ongoing seizures.

Methodology:

-

Animal Model: Adult male Swiss-Webster mice are used.

-

Surgical Preparation: Epidural electrodes are implanted for electroencephalogram (EEG) recording.

-

Seizure Induction:

-

Kainic acid (30-45 mg/kg) is administered intraperitoneally (i.p.) to induce status epilepticus.

-

EEG and behavior are continuously monitored.

-

-

Drug Administration:

-

Once continuous seizure activity is established for 5 minutes, GYKI 52466 (50 mg/kg, i.p.) is administered.

-

A second dose of GYKI 52466 (50 mg/kg, i.p.) is given 15 minutes after the first dose.

-

-

Outcome Measures:

-

The primary outcome is the termination of electrographic and behavioral seizure activity.

-

The duration of seizure control and any recurrence of seizures are also monitored.

-

Summary and Future Directions

GYKI 52466 is a well-characterized and potent non-competitive antagonist of AMPA receptors. Its distinct mechanism of action and pharmacological profile have made it an invaluable tool for neuroscience research. The data presented in this guide highlight its potential as a lead compound for the development of therapeutics for neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy and anxiety. Future research should continue to explore the therapeutic window of GYKI 52466 and its analogues, focusing on optimizing efficacy while minimizing potential side effects. The detailed experimental protocols provided herein can serve as a foundation for such investigations.

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. Mechanism of inhibition of the GluA1 AMPA receptor channel opening by the 2,3-benzodiazepine compound GYKI 52466 and a N-methyl-carbamoyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound GYKI 52466 and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Class of Neurotherapeutics: A Technical Guide to the Discovery and Synthesis of GYKI 52466

Budapest, Hungary - In the late 1980s, a team of scientists at the Institute for Drug Research embarked on a journey that would lead to the discovery of a novel class of neuroprotective compounds. This endeavor culminated in the synthesis of GYKI 52466, a 2,3-benzodiazepine that distinguished itself from its 1,4-benzodiazepine (B1214927) predecessors by its unique mechanism of action. Unlike traditional benzodiazepines that target GABAA receptors, GYKI 52466 emerged as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and pharmacological characterization of GYKI 52466, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The pioneering work on GYKI 52466 was spearheaded by a group of Hungarian researchers, including I. Tarnawa and F. Andrási. Their investigations into novel compounds with potential anticonvulsant and neuroprotective properties led them to explore the then-uncharted territory of 2,3-benzodiazepines. This research was driven by the growing understanding of the role of excessive glutamate (B1630785) receptor activation—a phenomenon known as excitotoxicity—in the pathophysiology of a range of neurological disorders, including epilepsy and ischemic brain damage.

The discovery of GYKI 52466's selective antagonism at AMPA receptors marked a significant breakthrough, offering a new therapeutic avenue for conditions characterized by glutamatergic overactivity.[1][2]

Synthesis of GYKI 52466

The chemical synthesis of GYKI 52466, chemically known as 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, involves a multi-step process. While the original detailed synthesis protocol is proprietary, the general approach has been elucidated through various publications on the structure-activity relationships of 2,3-benzodiazepines. The synthesis is a testament to the ingenuity of medicinal chemists in constructing this unique heterocyclic system.

A plausible synthetic route, based on the available literature, is outlined below. This should be considered a general schematic, and specific reaction conditions would require optimization.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of GYKI 52466.

Pharmacological Profile

GYKI 52466 exhibits a distinct pharmacological profile characterized by its selective, non-competitive antagonism of AMPA receptors. This allosteric modulation means that it does not compete with the endogenous ligand, glutamate, for the binding site but rather binds to a separate site on the receptor complex to inhibit its function. This mechanism is thought to offer therapeutic advantages, particularly in conditions of excessive glutamate release where competitive antagonists may be less effective.[2][3]

Receptor Binding Affinity and Efficacy

The selectivity of GYKI 52466 for AMPA receptors over other glutamate receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors, is a key feature of its pharmacological action. The half-maximal inhibitory concentrations (IC50) from various studies are summarized in the table below.

| Receptor Subtype | IC50 (µM) |

| AMPA | 10 - 20 |

| Kainate | ~450 |

| NMDA | > 50 |

| Table 1: Inhibitory concentrations of GYKI 52466 at different glutamate receptor subtypes. |

In Vivo Activity

The preclinical efficacy of GYKI 52466 has been demonstrated in a variety of in vivo models, showcasing its potential as an anticonvulsant and neuroprotective agent.

| Animal Model | Effect |

| Maximal Electroshock (MES) Seizure | Anticonvulsant |

| Pentylenetetrazol (PTZ)-induced Seizures | Anticonvulsant |

| Sound-induced Seizures (DBA/2 mice) | Potent anticonvulsant protection |

| Focal Ischemia Models | Neuroprotective |

| Table 2: Summary of the in vivo effects of GYKI 52466 in various animal models. |

Experimental Protocols

The characterization of GYKI 52466's pharmacological properties has relied on a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is crucial for determining the effect of GYKI 52466 on AMPA receptor-mediated currents in neurons.

Objective: To measure the inhibitory effect of GYKI 52466 on AMPA-activated currents and determine its IC50.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) are prepared and maintained in appropriate media.

-

Recording Setup: Neurons are visualized using an inverted microscope equipped with differential interference contrast optics. Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes filled with an internal solution.

-

Data Acquisition: Membrane currents are recorded using a patch-clamp amplifier and digitized. The holding potential is typically set at -60 mV to -70 mV to minimize the contribution of voltage-gated channels.

-

Drug Application: AMPA is applied to the neuron to evoke an inward current. Once a stable baseline response is established, GYKI 52466 is co-applied at varying concentrations.

-

Data Analysis: The peak amplitude of the AMPA-evoked current is measured before and after the application of GYKI 52466. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Caption: Experimental workflow for whole-cell voltage-clamp analysis.

In Vivo Seizure Models

Animal models of seizures are essential for evaluating the anticonvulsant activity of compounds like GYKI 52466.

Objective: To assess the ability of GYKI 52466 to protect against seizures induced by maximal electroshock (MES) or pentylenetetrazol (PTZ).

Methodology (MES Test):

-

Animal Preparation: Rodents (mice or rats) are used for this assay.

-

Drug Administration: GYKI 52466 is administered via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group is also included.

-

Induction of Seizure: At the time of predicted peak drug effect, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50) is then determined.

Methodology (PTZ Test):

-

Animal Preparation and Drug Administration: Similar to the MES test.

-

Induction of Seizure: A convulsant dose of pentylenetetrazol is administered subcutaneously or intraperitoneally.

-

Observation: Animals are observed for a set period for the occurrence of clonic and/or tonic seizures.

-

Data Analysis: The percentage of animals protected from seizures is determined for each dose group, and the ED50 is calculated.

Caption: Logical workflow for in vivo anticonvulsant testing.

Mechanism of Action: Allosteric Modulation of AMPA Receptors

The non-competitive nature of GYKI 52466's antagonism is a critical aspect of its function. It binds to a site on the AMPA receptor that is distinct from the glutamate binding site. This allosteric binding induces a conformational change in the receptor, which in turn reduces the ion flow through the channel, even when glutamate is bound. This mechanism is fundamentally different from competitive antagonists that directly block the glutamate binding site.

Caption: Signaling pathway of GYKI 52466's action on the AMPA receptor.

Conclusion

The discovery and development of GYKI 52466 represent a landmark achievement in neuropharmacology. It not only introduced a novel class of 2,3-benzodiazepines with a unique mechanism of action but also paved the way for the development of other non-competitive AMPA receptor antagonists. The insights gained from the study of GYKI 52466 continue to inform the design of new therapeutic agents for a host of neurological and psychiatric disorders where glutamatergic dysfunction plays a critical role. This technical guide provides a comprehensive overview of the foundational science behind this important molecule, offering valuable information for the next generation of researchers and drug developers.

References

- 1. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

GYKI 52466: A Technical Whitepaper on a Non-Competitive AMPA/Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of GYKI 52466, a 2,3-benzodiazepine derivative that functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Unlike traditional 1,4-benzodiazepines that modulate GABA-A receptors, GYKI 52466 exerts its effects through a distinct allosteric site on ionotropic glutamate (B1630785) receptors.[1][2][3] This guide details its mechanism of action, pharmacological properties, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

GYKI 52466, with the chemical name 4-(8-Methyl-2H,9H-[1][4]dioxolo[4,5-h][2][4]benzodiazepin-5-yl)aniline, is a well-characterized pharmacological tool and a lead compound in the study of excitatory amino acid transmission.[3] Its unique non-competitive mechanism of action offers a potential therapeutic advantage over competitive antagonists, particularly in conditions of excessive glutamate release where competitive agents may be less effective.[1] GYKI 52466 has demonstrated anticonvulsant, muscle relaxant, and neuroprotective properties in a variety of preclinical models.[2][3][5]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C17H15N3O2 | [3] |

| Molar Mass | 293.326 g·mol−1 | [3] |

| Appearance | Yellow solid (HCl salt) | [3] |

| Solubility (HCl salt) | >10 mg/mL in water | [3] |

| Purity | ≥98% (HPLC) | [6] |

| Storage | Store at -20°C | [6] |

Mechanism of Action

GYKI 52466 acts as a negative allosteric modulator of AMPA and kainate receptors.[7] It binds to a novel recognition site on the receptor complex, distinct from the glutamate binding site, leading to a non-competitive, voltage-independent, and use-independent block of the ion channel.[1] This allosteric inhibition effectively reduces the influx of Na+ and Ca2+ ions in response to agonist binding, thereby dampening excitatory neurotransmission.[8][9] The discovery of this mechanism highlighted a "GYKI site" on AMPA receptors, which has become a target for the development of novel therapeutics.[10] While it is a potent antagonist, some studies suggest that at low concentrations, GYKI 52466 can have complex modulatory effects, including a potential increase in the steady-state current of AMPA receptors.[11]

Signaling Pathways

The antagonism of AMPA and kainate receptors by GYKI 52466 interrupts downstream signaling cascades that are crucial for synaptic plasticity and neuronal excitability.

Pharmacological Data

In Vitro Efficacy

The following table summarizes the inhibitory concentrations (IC50) of GYKI 52466 against various agonist-induced responses.

| Receptor/Agonist | Preparation | IC50 Value (µM) | Reference |

| AMPA | Cultured rat hippocampal neurons | 11 | [1] |

| Kainate | Cultured rat hippocampal neurons | 7.5 | [1] |

| NMDA | Cultured rat hippocampal neurons | > 50 | [3][6] |

| GABA | Cultured rat hippocampal neurons | Inactive | [1] |

| AMPA | Recombinant receptors | 10-20 | [3][6] |

| Kainate | Recombinant receptors | ~450 | [3][6] |

Binding Kinetics

Kinetic experiments using kainate as the agonist have determined the following binding and unbinding rates for GYKI 52466.[1]

| Parameter | Value |

| Binding Rate (kon) | 1.6 x 10^5 M-1 s-1 |

| Unbinding Rate (koff) | 3.2 s-1 |

In Vivo Efficacy

GYKI 52466 has demonstrated efficacy in various animal models of neurological disorders.

| Model | Species | Dose Range (i.p.) | Effect | Reference |

| Maximal Electroshock Seizure (MES) | Mice | 10-20 mg/kg | Increased seizure threshold | [12] |

| Pentylenetetrazol (PTZ) Seizures | Mice | 10-20 mg/kg | Increased seizure threshold | [12] |

| Sound-induced Seizures (DBA/2 mice) | Mice | 1.76-13.2 mg/kg | Anticonvulsant protection | [13] |

| Kainic Acid-induced Status Epilepticus | Mice | 50-100 mg/kg | Termination of seizures | [7] |

| Amygdala-Kindled Seizures | Rats | 5 mg/kg | Reduced seizure duration | [14] |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings

This protocol is based on methodologies used to characterize the effects of GYKI 52466 on cultured neurons.[1]

Objective: To measure agonist-activated currents in the presence and absence of GYKI 52466.

Cell Preparation:

-

Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.

-

Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a suitable culture medium for 7-14 days.

Electrophysiology:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope, continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin (B1210768) to block voltage-gated sodium channels; pH adjusted to 7.4).

-

Patch pipettes (3-5 MΩ resistance) are filled with an internal solution (e.g., containing in mM: 140 CsF, 10 EGTA, 10 HEPES; pH adjusted to 7.2).

-

Whole-cell recordings are established from pyramidal-like neurons. Cells are voltage-clamped at a holding potential of -60 mV.

-

Agonists (e.g., AMPA, kainate) are applied rapidly using a multi-barrel perfusion system.

-

GYKI 52466 is pre-applied or co-applied with the agonist to determine its inhibitory effect on the evoked currents.

-

Currents are recorded, filtered, and digitized for offline analysis to determine parameters such as peak amplitude and IC50 values.

In Vivo Seizure Models

This section describes a generalized protocol for assessing the anticonvulsant activity of GYKI 52466 in rodent models.[7][12]

Objective: To determine the efficacy of GYKI 52466 in preventing or terminating experimentally induced seizures.

Animals:

-

Male Swiss mice or Wistar rats are commonly used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Drug Administration:

-

GYKI 52466 is dissolved in a suitable vehicle (e.g., saline, or solubilized in 2-hydroxypropyl-β-cyclodextrin for higher doses).[15]

-

The compound is administered via intraperitoneal (i.p.) injection at various doses.

-

Control animals receive a vehicle injection.

Seizure Induction (Example: Maximal Electroshock Seizure - MES):

-

At a predetermined time after drug administration (e.g., 15-30 minutes), seizures are induced.

-

For MES, a brief electrical stimulus (e.g., 50 Hz, 0.2 sec duration) is delivered via corneal or ear-clip electrodes.

-

The primary endpoint is the occurrence of a tonic hindlimb extension, which is considered a full seizure.

-

The dose of GYKI 52466 that protects 50% of the animals from tonic hindlimb extension (ED50) is calculated.

Behavioral Observation:

-

Animals are observed for the presence and duration of seizure activity (e.g., myoclonic jerks, clonic convulsions, tonic extension).

-

Adverse effects, such as sedation or ataxia, are also monitored, often using tests like the rotarod.[12]

Conclusion

GYKI 52466 is a pivotal pharmacological agent that has significantly advanced our understanding of AMPA and kainate receptor function. Its characterization as a non-competitive antagonist has opened new avenues for the development of therapeutics for neurological conditions characterized by glutamatergic hyperexcitability, such as epilepsy and neurodegenerative diseases.[5][10] The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working in this domain. Further investigation into the therapeutic potential and safety profile of GYKI 52466 and its analogs is warranted.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 4. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 7. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 9. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]

- 10. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Interaction of GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of GYKI 52466: A Technical Guide for CNS Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 52466, a non-competitive antagonist of AMPA/kainate receptors, stands as a significant tool in Central Nervous System (CNS) research. As a 2,3-benzodiazepine derivative, it distinguishes itself from classical 1,4-benzodiazepines by not acting on GABA-A receptors.[1] Its unique mechanism of action, targeting the ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain, has made it an invaluable compound for investigating the roles of AMPA/kainate receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological profile of GYKI 52466, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows to support its application in CNS research.

Mechanism of Action

GYKI 52466 exerts its effects by acting as a selective, non-competitive antagonist at AMPA and kainate receptors.[2][3] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 52466 binds to an allosteric site on the receptor complex.[4] This non-competitive binding modulates the receptor's function, effectively reducing the ion flow through the channel pore without directly competing with the endogenous agonist, glutamate.[4] This mode of action is particularly advantageous in conditions of excessive glutamate release, where competitive antagonists may be less effective.[2]

The binding of GYKI 52466 to its allosteric site is voltage-independent and does not exhibit use-dependence.[2] Kinetic studies have determined the binding and unbinding rates of GYKI 52466, providing a quantitative understanding of its interaction with the AMPA/kainate receptor.[2]

dot

Caption: Mechanism of Action of GYKI 52466

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of GYKI 52466, providing a comparative overview of its potency and efficacy across different experimental paradigms.

In Vitro Receptor Binding and Functional Antagonism

| Parameter | Agonist | Receptor/Current | Value | Species | Preparation | Reference |

| IC50 | AMPA | AMPA-activated currents | 10-20 µM | Rat | Cultured hippocampal neurons | [3] |

| Kainate | Kainate-activated currents | ~450 µM | Rat | Cultured hippocampal neurons | [3] | |

| NMDA | NMDA-induced responses | >> 50 µM | Rat | Cultured hippocampal neurons | [3] | |

| AMPA | AMPA-activated currents | 11 µM | Rat | Cultured hippocampal neurons | [2] | |

| Kainate | Kainate-activated currents | 7.5 µM | Rat | Cultured hippocampal neurons | [2] | |

| Binding Rate (kon) | Kainate | AMPA/Kainate Receptor | 1.6 x 105 M-1s-1 | Rat | Cultured hippocampal neurons | [2] |

| Unbinding Rate (koff) | Kainate | AMPA/Kainate Receptor | 3.2 s-1 | Rat | Cultured hippocampal neurons | [2] |

In Vivo Anticonvulsant Activity

| Seizure Model | Species | Route of Administration | Effective Dose | Effect | Reference |

| Maximal Electroshock (MES) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [5] |

| Pentylenetetrazol (PTZ) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [5] |

| Kainic Acid-Induced Status Epilepticus | Mouse | i.p. | 50 mg/kg (x2) | Terminated seizures | [6] |

| Audiogenic Seizures | Mouse | i.p. | 1.76-13.2 mg/kg | Anticonvulsant protection | [7] |

Detailed Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording

This protocol is based on the methodology described by Donevan and Rogawski (1993) for characterizing the effects of GYKI 52466 on cultured rat hippocampal neurons.[2]

a. Cell Culture:

-

Hippocampi are dissected from embryonic day 18-19 Sprague-Dawley rat fetuses.

-

The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically triturated.

-

Cells are plated on poly-L-lysine-coated glass coverslips in a suitable culture medium (e.g., DMEM with fetal bovine serum and supplements).

-

Cultures are maintained in a humidified incubator at 37°C and 5% CO2 for 1-3 weeks before recording.

b. Recording Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2 (pH adjusted to 7.3 with CsOH). Cesium and fluoride (B91410) are used to block potassium and calcium currents, respectively, isolating the glutamate receptor-mediated currents.

c. Electrophysiological Recording:

-

Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-cell recordings are established using standard patch-clamp techniques.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Agonists (AMPA, kainate, NMDA) and GYKI 52466 are applied to the recorded neuron via a multi-barrel perfusion system.

d. Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier, filtered, and digitized.

-

The peak amplitude of the agonist-evoked current is measured in the absence and presence of various concentrations of GYKI 52466.

-

Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a logistic equation.

dot

Caption: Experimental Workflow for Electrophysiology

In Vivo Anticonvulsant Models

a. Maximal Electroshock (MES) Seizure Model:

-

Animals: Male mice are used.

-

Procedure: A constant current (e.g., 50 mA) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear clip electrodes.

-

Endpoint: The endpoint is the occurrence of a tonic hindlimb extension seizure.

-

Drug Administration: GYKI 52466 (10-20 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a set time (e.g., 30 minutes) before the electrical stimulation.[5]

-

Analysis: The ability of GYKI 52466 to prevent the tonic hindlimb extension is recorded.

b. Pentylenetetrazol (PTZ) Seizure Model:

-

Animals: Male mice are used.

-

Procedure: PTZ, a GABA-A receptor antagonist, is administered to induce seizures. This can be done via a single subcutaneous (s.c.) injection of a convulsive dose (e.g., 85 mg/kg) or through intravenous (i.v.) infusion to determine the seizure threshold.

-

Endpoint: The occurrence of clonic and/or tonic-clonic seizures is observed and scored.

-

Drug Administration: GYKI 52466 (10-20 mg/kg) or vehicle is administered i.p. prior to PTZ administration.[5]

-

Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures are measured.

c. Kainic Acid-Induced Status Epilepticus Model:

-

Animals: Male mice are used.

-

Procedure: Kainic acid, a potent glutamate receptor agonist, is administered i.p. (e.g., 30 mg/kg) to induce status epilepticus.

-

Endpoint: Continuous seizure activity is monitored behaviorally and/or via electroencephalography (EEG).

-

Drug Administration: GYKI 52466 (e.g., two doses of 50 mg/kg, i.p.) or vehicle is administered after the onset of status epilepticus.[6]

-

Analysis: The ability of GYKI 52466 to terminate seizure activity and prevent seizure recurrence is assessed.

dot

Caption: Experimental Workflow for In Vivo Seizure Models

Conclusion

GYKI 52466 is a potent and selective non-competitive antagonist of AMPA/kainate receptors with well-characterized anticonvulsant and neuroprotective properties. Its unique mechanism of action provides a valuable tool for dissecting the roles of glutamatergic neurotransmission in the CNS. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize GYKI 52466 in their investigations of neurological and psychiatric disorders. The continued exploration of the pharmacological profile of GYKI 52466 and similar compounds holds promise for the development of novel therapeutic strategies for a range of CNS pathologies.

References

- 1. Uncompetitive antagonism of AMPA receptors: Mechanistic insights from studies of polyamine toxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 4. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]

The Structure-Activity Relationship of GYKI 52466 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of GYKI 52466, a prototypical non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By examining the quantitative data from key experiments and detailing the associated methodologies, this document aims to provide a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting glutamatergic neurotransmission.

Introduction: The Significance of GYKI 52466

GYKI 52466, a 2,3-benzodiazepine, is a highly selective, non-competitive antagonist of AMPA receptors, with significantly lower affinity for kainate and NMDA receptors.[1][2][3][4] Unlike traditional 1,4-benzodiazepines that modulate GABA-A receptors, GYKI 52466 and its analogs exert their effects by binding to an allosteric site on the AMPA receptor complex, thereby inhibiting ion channel gating.[5][6][7] This unique mechanism of action has established GYKI 52466 as a critical tool for studying the physiological and pathological roles of AMPA receptors. Furthermore, its anticonvulsant and neuroprotective properties have spurred the development of numerous analogs with therapeutic potential for a range of neurological disorders, including epilepsy and neurodegenerative diseases.[7][8]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for GYKI 52466 and a selection of its analogs, providing insights into the structural modifications that influence their potency and efficacy.

Table 1: In Vitro Inhibitory Activity of GYKI 52466 and Analogs on AMPA Receptor Subunits

| Compound | GluA1 IC50 (µM) | GluA1/2 IC50 (µM) | GluA2 IC50 (µM) | GluA2/3 IC50 (µM) | Reference |

| GYKI 52466 | - | - | 11 | - | [4] |

| 2,3-BDZ-1 | - | - | 3.02 | - | [9][10] |

| 2,3-BDZ-2 | - | - | 3.36 | - | [9][10] |

| 2,3-BDZ-3 | - | - | >10 | - | [9][10] |

| 2,3-BDZ-4 | - | - | >10 | - | [9][10] |

Data for 2,3-BDZ compounds were determined using whole-cell patch-clamp electrophysiology on HEK293T cells expressing recombinant AMPA receptor subunits.[9][10]

Table 2: In Vivo Anticonvulsant Activity of GYKI 52466 Analogs

| Compound | Audiogenic Seizure (DBA/2 mice) ED50 (µmol/kg) | Maximal Electroshock (Swiss mice) ED50 (µmol/kg) | Reference |

| GYKI 52466 (1) | 25.3 | >100 | [11] |

| Compound 38 | 12.6 | 60.5 | [11] |

| Compound 39 | 18.3 | 75.2 | [11] |

Compounds 38 and 39 are 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-one derivatives.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents passing through AMPA receptors in response to agonist application and to determine the inhibitory effects of GYKI 52466 and its analogs.

Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).

-

After 24-48 hours of expression, cells are transferred to a recording chamber on the stage of an inverted microscope.

Recording Procedure:

-

The recording chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.

-

A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at -60 mV.

-

AMPA receptor-mediated currents are evoked by rapid application of glutamate (B1630785) (1 mM) using a fast-perfusion system.

-

GYKI 52466 or its analogs are co-applied with glutamate at varying concentrations to determine the concentration-dependent inhibition and calculate the IC50 value.[4][9][10]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Animals:

-

Male Swiss mice (20-25 g) are used.

Procedure:

-

The test compound (or vehicle) is administered intraperitoneally (i.p.).

-

At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

The effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[11][12][13]

Audiogenic Seizure Test

This model utilizes seizure-susceptible mouse strains (e.g., DBA/2) to evaluate the efficacy of anticonvulsant compounds against reflex seizures.

Animals:

-

Male DBA/2 mice (21-25 days old) are used as they are highly susceptible to sound-induced seizures.

Procedure:

-

The test compound (or vehicle) is administered i.p.

-

At the time of predicted peak effect, the mouse is placed in an acoustic chamber.

-

A high-intensity sound stimulus (e.g., 100 dB bell) is presented for 60 seconds.

-

The animal is observed for a characteristic seizure sequence: wild running, clonic seizures, and tonic-clonic seizures.

-

The ED50, the dose that prevents the tonic-clonic seizure component in 50% of the animals, is determined.[11]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the structure-activity relationship of GYKI 52466.

Conclusion

The study of GYKI 52466 and its analogs has been instrumental in advancing our understanding of AMPA receptor pharmacology and its role in neurological function and disease. The structure-activity relationships highlighted in this guide demonstrate that modifications to the 2,3-benzodiazepine scaffold can significantly impact in vitro and in vivo activity. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to further investigate this important class of compounds. Future research in this area will undoubtedly continue to refine our understanding of the intricate allosteric modulation of AMPA receptors, paving the way for the development of novel and more effective therapeutic agents for a variety of central nervous system disorders.

References

- 1. "Structure-activity relationship of 2,3-Benzodiazepin-4-ones as noncomp" by Mohammad Shaban Qneibi [scholarsarchive.library.albany.edu]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-benzodiazepine AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones: novel AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Allosteric Grip: A Technical Guide to the GYKI 52466 Binding Site on the AMPA Receptor Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of GYKI 52466, a potent non-competitive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key structural and functional data, details relevant experimental methodologies, and presents visual representations of the underlying molecular interactions and signaling pathways.

The GYKI 52466 Binding Site: A Precise Location in the Transmembrane Domain

GYKI 52466 exerts its inhibitory effect by binding to a distinct allosteric site located within the transmembrane domain (TMD) of the AMPA receptor, often referred to as the "ion channel collar".[1][2] This strategic location allows it to influence ion channel gating without directly competing with the binding of the endogenous agonist, glutamate (B1630785), to the ligand-binding domain (LBD).

Recent advancements in cryo-electron microscopy (cryo-EM) have provided a high-resolution view of the GYKI 52466 binding pocket. The structure of the rat GluA2 AMPA receptor in complex with GYKI 52466 (PDB ID: 8VJ6) reveals the specific amino acid residues that form the binding site.[1][3]

Key Interacting Residues in the GluA2 Subunit:

GYKI 52466 is wedged between two adjacent AMPA receptor subunits within the TMD.[2] The binding pocket is formed by residues from the M3 and M4 transmembrane helices of one subunit and the M3 helix of the neighboring subunit.

| Interacting Residue | Location | Type of Interaction |

| Ser516 | M3 Helix | Van der Waals |

| Ser615 | M3 Helix (adjacent subunit) | Van der Waals |

| Tyr616 | M3 Helix | Van der Waals, Pi-stacking |

| Asn619 | M4 Helix | Van der Waals |

| Asn791 | M4 Helix | Coordination |

Data sourced from Hale et al. (2023) and PDB ID: 8VJ6.[1][2][3]

The N3 atom of GYKI 52466 is notably positioned between Tyr616 of one subunit and Ser615 of the adjacent subunit, highlighting the inter-subunit nature of the binding site.[2] Water molecules are also thought to play a role in the binding pocket.[2]

Mechanism of Action: Allosteric Inhibition through Decoupling

GYKI 52466 functions as a non-competitive antagonist, meaning its inhibitory effect is not overcome by increasing the concentration of the agonist, glutamate.[4] Its binding to the allosteric site in the TMD induces a conformational change that decouples the agonist-bound LBD from the ion channel gate.[1][2] This decoupling prevents the conformational changes necessary for channel opening, even when glutamate is bound to the LBD. This mechanism effectively locks the receptor in a non-conducting, inhibited state.[1][2]

This allosteric inhibition also has consequences for positive allosteric modulators (PAMs) like cyclothiazide. The binding of GYKI 52466 rearranges the LBDs in such a way that it disrupts the binding site for cyclothiazide, thereby preventing its positive modulatory effects.[1][2]

Quantitative Data: Binding Affinity and Potency

The inhibitory potency of GYKI 52466 is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the specific subunit composition of the AMPA receptor and the presence of other modulators.

| Receptor Subunit Composition | Experimental Condition | IC50 (µM) | Reference |

| Native Hippocampal Neurons (rat) | AMPA-activated currents | 11 | Donevan & Rogawski, 1993[4] |

| Native Hippocampal Neurons (rat) | Kainate-activated currents | 7.5 | Donevan & Rogawski, 1993[4] |

| Recombinant GluA2-TARPγ2 | In the presence of 100 µM Cyclothiazide | 39.87 ± 6.75 | Hale et al., 2023[2] |

| Recombinant AMPA Receptors | AMPA-induced responses | 10-20 | Tocris Bioscience[5] |

| Recombinant Kainate Receptors | Kainate-induced responses | ~450 | Tocris Bioscience[5] |

| Recombinant NMDA Receptors | NMDA-induced responses | >>50 | Wikipedia[6] |

Transmembrane AMPA Receptor Regulatory Proteins (TARPs), auxiliary subunits that modulate AMPA receptor function, can influence the potency of GYKI 52466. The presence of TARPs can decrease the IC50 of GYKI 52466, suggesting that TARPs may alter the conformation of the binding site to favor GYKI 52466 binding.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for characterizing the functional effects of GYKI 52466 on AMPA receptor-mediated currents.

Objective: To determine the IC50 of GYKI 52466 for the inhibition of AMPA receptor currents.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) and any auxiliary subunits (e.g., TARPγ2).

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create patch pipettes with a resistance of 3-5 MΩ. The internal solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, with the pH adjusted to 7.2 with CsOH.

-

Recording Setup: Cells are placed on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A rapid solution exchange system is used to apply glutamate (e.g., 10 mM) to activate the AMPA receptors, followed by co-application of glutamate with varying concentrations of GYKI 52466.

-

Data Acquisition and Analysis: The resulting currents are recorded, and the peak current amplitude in the presence of GYKI 52466 is normalized to the control current (glutamate alone). The normalized data are then plotted against the GYKI 52466 concentration and fitted with a Hill equation to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is essential for visualizing the high-resolution structure of the AMPA receptor-GYKI 52466 complex.

Objective: To determine the three-dimensional structure of GYKI 52466 bound to the AMPA receptor.

Methodology:

-

Protein Expression and Purification: The AMPA receptor (e.g., GluA2) is expressed in a suitable system (e.g., HEK293 cells) and purified using affinity chromatography followed by size-exclusion chromatography.

-

Complex Formation: The purified AMPA receptor is incubated with a saturating concentration of GYKI 52466 to ensure complex formation.

-

Grid Preparation: A small volume (typically 3-4 µL) of the receptor-ligand complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of images is collected using automated data acquisition software.

-

Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the AMPA receptor-GYKI 52466 complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of GYKI 52466 for the AMPA receptor. As a radiolabeled version of GYKI 52466 is not commercially available, a competitive binding assay using a radiolabeled antagonist that binds to a site allosterically coupled to the GYKI 52466 site is a suitable alternative.

Objective: To determine the Ki of GYKI 52466 for the AMPA receptor using a competitive binding assay with [3H]CNQX.

Methodology:

-

Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing AMPA receptors.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of [3H]CNQX (a competitive AMPA receptor antagonist), the membrane preparation, and varying concentrations of unlabeled GYKI 52466.

-

Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding of [3H]CNQX is plotted against the concentration of GYKI 52466. The IC50 value for GYKI 52466 is determined by fitting the data to a one-site competition model. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Context

GYKI 52466, by inhibiting AMPA receptor function, effectively dampens excitatory glutamatergic neurotransmission. This has significant implications for downstream signaling cascades involved in synaptic plasticity, neuronal excitability, and excitotoxicity.

By blocking the initial depolarization mediated by AMPA receptors, GYKI 52466 can prevent the subsequent activation of NMDA receptors and the influx of Ca2+, which are critical events in the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.[7] This mechanism underlies the neuroprotective and anticonvulsant properties of GYKI 52466.[6]

References

- 1. rcsb.org [rcsb.org]

- 2. biorxiv.org [biorxiv.org]

- 3. 8vj6 - GluA2 bound to GYKI-52466 and Glutamate, Inhibited State 1 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tocris.com [tocris.com]

- 6. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

In Vitro Characterization of GYKI 52466: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties and experimental characterization of GYKI 52466. It is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and drug development. This document details the molecule's mechanism of action, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual diagrams to illustrate complex concepts and workflows.

Introduction: The Profile of GYKI 52466

GYKI 52466 is a 2,3-benzodiazepine derivative that has been instrumental in neuropharmacological research.[1][2] Unlike classical 1,4-benzodiazepines that modulate GABA-A receptors, GYKI 52466 is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][3][4] Its unique mechanism of action and selectivity have made it a valuable tool for dissecting the role of AMPA receptors in synaptic transmission, plasticity, and various neuropathological conditions.[5][6] This compound exhibits anticonvulsant, neuroprotective, and skeletal muscle relaxant properties, primarily through its modulation of excitatory neurotransmission.[1][3]

Mechanism of Action: Allosteric Modulation of AMPA Receptors

GYKI 52466 exerts its effects by binding to an allosteric site on the AMPA receptor complex, a location distinct from the glutamate agonist binding site.[5][6] This non-competitive antagonism means that GYKI 52466 can inhibit receptor function even in the presence of high concentrations of glutamate, offering a potential therapeutic advantage over competitive antagonists.[5]

The binding of GYKI 52466 stabilizes the receptor in a non-conducting state, thereby reducing the ion flow (Na⁺ and Ca²⁺) through the channel pore.[6] This action is voltage-independent and does not show use-dependence.[5] Interestingly, studies have shown that GYKI 52466 acts at a modulatory site separate from that of other allosteric modulators like cyclothiazide (B1669527).[7][8]

Some research indicates a complex, dual modulatory effect. At low concentrations (e.g., 10 µM), GYKI 52466 has been observed to reduce the peak AMPA receptor-mediated current while simultaneously increasing the steady-state current, suggesting a potential role in altering receptor desensitization.[9] At higher concentrations, it consistently produces a parallel reduction in both peak and steady-state currents.[9]

Quantitative Pharmacological Data

The selectivity and potency of GYKI 52466 have been quantified across numerous in vitro studies. The following table summarizes key inhibitory concentration (IC₅₀) values for its effects on different ionotropic glutamate receptors.

| Parameter | Receptor Target | Test System | Value | Reference |

| IC₅₀ | AMPA | Cultured Rat Hippocampal Neurons | 10-20 µM | [3] |

| IC₅₀ | AMPA | Cultured Rat Hippocampal Neurons | 11 µM | [5][10] |

| IC₅₀ | Kainate | Cultured Rat Hippocampal Neurons | ~450 µM | [3][11] |

| IC₅₀ | Kainate | Cultured Rat Hippocampal Neurons | 7.5 µM | [5][10] |

| IC₅₀ | NMDA | Cultured Rat Hippocampal Neurons | >50 µM | [3] |

| Binding Rate (k_on) | Kainate Receptor | Kinetic Experiments | 1.6 x 10⁵ M⁻¹ s⁻¹ | [5] |

| Unbinding Rate (k_off) | Kainate Receptor | Kinetic Experiments | 3.2 s⁻¹ | [5] |

Note: The variability in IC₅₀ values can be attributed to differences in experimental conditions, such as agonist concentration and specific cell preparations.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of pharmacological compounds. Below are representative protocols for key in vitro assays used to study GYKI 52466.

This protocol describes the measurement of GYKI 52466's effect on agonist-induced currents in cultured neurons.

Objective: To determine the IC₅₀ of GYKI 52466 for the blockade of AMPA receptor-mediated currents.

1. Cell Preparation:

-

Primary hippocampal neurons are cultured from E18 rat embryos.

-

Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days in vitro.

2. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (0.5 µM) and picrotoxin (B1677862) (50 µM) are added to block voltage-gated sodium channels and GABA-A receptors, respectively.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

3. Recording Procedure:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance).

-

Cells are voltage-clamped at -70 mV.

-

A stable baseline is recorded for 2-3 minutes.

-

AMPA (100 µM) is applied for 2 seconds using a rapid solution exchange system to elicit a control inward current.

-

After washout and recovery, cells are pre-incubated with varying concentrations of GYKI 52466 (e.g., 1 µM to 100 µM) for 1-2 minutes.

-

AMPA is co-applied with the respective concentration of GYKI 52466.

-

The peak amplitude of the inward current is measured for each condition.

4. Data Analysis:

-

The inhibitory effect of GYKI 52466 is calculated as a percentage of the control AMPA response.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the GYKI 52466 concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

This protocol outlines a competitive binding assay to determine the affinity (Ki) of GYKI 52466 for the AMPA receptor.[12][13]

Objective: To determine the inhibitory constant (Ki) of GYKI 52466 by measuring its ability to displace a specific radioligand (e.g., [³H]AMPA) from its binding site.

1. Membrane Preparation:

-

Rat cortical tissue is homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15]

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

-

The membrane pellet is washed and resuspended in a fresh assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).[14]

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

- Membrane preparation (50-100 µg protein).

- A fixed concentration of radioligand (e.g., [³H]AMPA at its Kd concentration).

- Varying concentrations of unlabeled GYKI 52466 (the competitor).

-

Total Binding wells contain membranes and radioligand only.

-

Non-specific Binding (NSB) wells contain membranes, radioligand, and a saturating concentration of a known AMPA agonist (e.g., 1 mM L-glutamate).

-

The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 30°C) to reach equilibrium.[14]

3. Separation and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.[14]

-

Filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Filters are dried, and a scintillation cocktail is added.

-